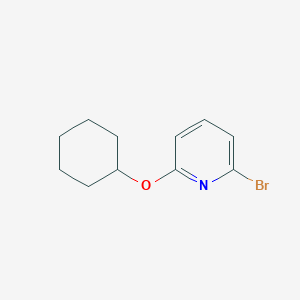

2-Bromo-6-(cyclohexyloxy)pyridine

Descripción

2-Bromo-6-(cyclohexyloxy)pyridine is a brominated pyridine derivative featuring a cyclohexyl ether substituent at the 6-position. These analogs are pivotal in pharmaceutical and agrochemical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where bromine acts as a leaving group .

Propiedades

Fórmula molecular |

C11H14BrNO |

|---|---|

Peso molecular |

256.14 g/mol |

Nombre IUPAC |

2-bromo-6-cyclohexyloxypyridine |

InChI |

InChI=1S/C11H14BrNO/c12-10-7-4-8-11(13-10)14-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2 |

Clave InChI |

ZSQBTTSZHOFWNJ-UHFFFAOYSA-N |

SMILES canónico |

C1CCC(CC1)OC2=NC(=CC=C2)Br |

Origen del producto |

United States |

Comparación Con Compuestos Similares

2-Bromo-6-(trifluoromethyl)pyridine

- Structure : Bromine at C2, trifluoromethyl (-CF₃) at C6.

- Properties : Molecular formula C₆H₃BrF₃N (MW: 225.99), melting point 49–50°C, ≥99% purity .

- Applications : High electron-withdrawing -CF₃ group enhances reactivity in nucleophilic substitutions. Used in fluorinated drug intermediates and agrochemicals.

2-Bromo-6-methoxypyridine

- Structure : Methoxy (-OCH₃) at C6.

- Properties : CAS 40473-07-2; methoxy group is electron-donating, reducing electrophilicity compared to -CF₃ analogs.

- Applications : Intermediate in ligand synthesis for catalysis. Reactivity modulated by -OCH₃’s ortho-directing effects .

- Safety : GHS-compliant protocols; avoid inhalation and skin contact .

2-Bromo-6-(bromomethyl)pyridine

- Structure : Bromomethyl (-CH₂Br) at C6.

- Properties : CAS 83004-10-8; dual bromine sites enable bifunctional reactivity (e.g., alkylation and cross-coupling).

- Applications : Key intermediate in polymer chemistry and bioactive molecule synthesis.

- Market : Global production peaked in 2020–2025, driven by demand for halogenated intermediates .

- Safety : Severe hazards due to dual bromine; requires respiratory protection and encapsulated suits .

3-Amino-2-bromo-6-methoxypyridine

- Structure: Amino (-NH₂) at C3, methoxy at C6.

- Properties : Enhanced solubility in polar solvents due to -NH₂.

- Applications: Building block for antimalarial and antiviral agents. Amino group facilitates further functionalization .

2-Bromo-6-(difluoromethoxy)pyridine

2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine

- Structure : Bromopyridinyl ether at C6.

- Properties : CAS 1065484-65-2; discontinued due to synthetic complexity.

- Applications: Potential in dimeric ligand systems for metal-organic frameworks (MOFs) .

Data Tables

Table 1: Structural and Physical Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Substituent |

|---|---|---|---|---|---|

| 2-Bromo-6-(trifluoromethyl)pyridine | 189278-27-1 | C₆H₃BrF₃N | 225.99 | 49–50 | -CF₃ |

| 2-Bromo-6-methoxypyridine | 40473-07-2 | C₆H₆BrNO | 202.03 | Not reported | -OCH₃ |

| 2-Bromo-6-(bromomethyl)pyridine | 83004-10-8 | C₆H₅Br₂N | 274.92 | Not reported | -CH₂Br |

| 2-Bromo-6-(difluoromethoxy)pyridine | 135795-46-9 | C₆H₄BrF₂NO | 223.00 | Not reported | -OCF₂H |

Research Findings

- Reactivity Trends : Electron-withdrawing groups (e.g., -CF₃, -Br) enhance electrophilicity at C2, facilitating cross-coupling reactions. Ether substituents (-OCH₃, -OCyclohexyl) moderate reactivity but improve solubility .

- Synthetic Utility : 2-Bromo-6-(difluoromethoxy)pyridine was critical in synthesizing morpholine derivatives for kinase inhibitors, demonstrating the role of fluorinated ethers in drug design .

- Safety Considerations: Bromomethyl and dibromo derivatives require stringent safety protocols due to acute toxicity risks, whereas methoxy and amino analogs pose milder hazards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.